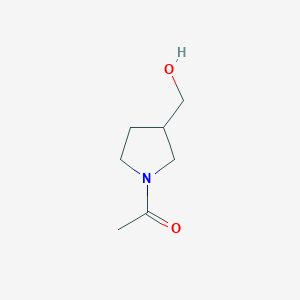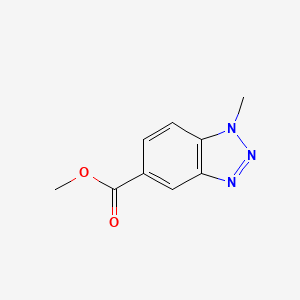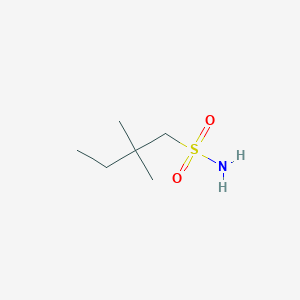
2,2-Dimethylbutane-1-sulfonamide
Overview
Description
2,2-Dimethylbutane-1-sulfonamide is a chemical compound with the CAS Number: 1566355-58-5 . It has a molecular weight of 165.26 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Protection of Sulfonic Acids : A novel method for protecting sulfonic acids utilizing the safety-catch principle has been developed. This involves reducing 2,2-Dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol and selectively silylating it to produce various derivatives, including 2,2-dimethylbutane-1-sulfonamide. This method is applicable to the protection of sulfonic acids and can be used in a multiparallel format (Seeberger et al., 2007).
Photolysis of Sulfonamide Bonds : The study of the photolysis of dansylamide moieties in the presence of a zinc(II) ion demonstrates the potential application of this compound in the photorepair of cis,syn-cyclobutane thymine photodimer. This research contributes to understanding the molecular processes involved in sulfonamide bond photolysis and its applications in medicinal chemistry (Aoki et al., 2009).
Sulfonamide Synthesis : A new method for the synthesis of sulfonamides using aminolysis of p-nitrophenylsulfonates demonstrates the potential for creating potent adenosine A2B receptor antagonists. This method, which involves reactions with various amines, can yield sulfonamides with high potency at A(2B) receptors, showing the relevance of sulfonamides like this compound in receptor antagonist development (Yan et al., 2006).
Biological and Medicinal Applications
Protease Inhibition and Anticancer Properties : Sulfonamides, including derivatives like this compound, have substantial protease inhibitory properties. These compounds inhibit matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), showing potential in anticancer and anti-inflammatory drug development (Supuran et al., 2003).
Antioxidant and Antiacetylcholinesterase Activities : Sulfonamides synthesized from dopamine derivatives, which may include structures similar to this compound, have been shown to possess antioxidant activities and inhibit acetylcholinesterase (AChE) activity. This suggests their potential application in neurodegenerative diseases and oxidative stress-related conditions (Göçer et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 2,2-dimethylbutane-1-sulfonamide belongs, primarily target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the synthesis of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this inhibition is the prevention of bacterial growth and replication .
Pharmacokinetics
It is known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively halts the proliferation of bacteria .
Action Environment
It is known that the antibacterial action of sulfonamides can be inhibited by pus
Properties
IUPAC Name |
2,2-dimethylbutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIQGFLJUWTTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


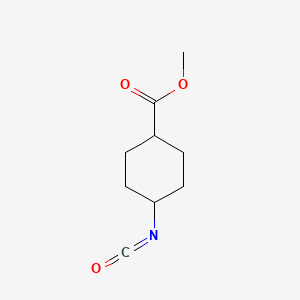

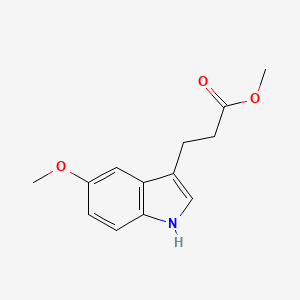

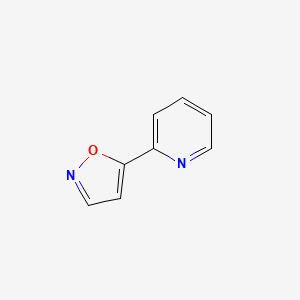
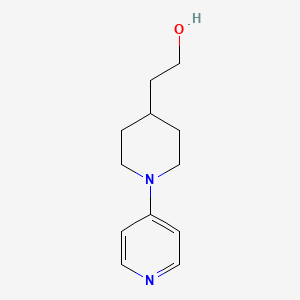
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
